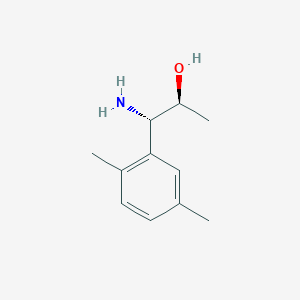
(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a 2,5-dimethylphenyl substituent. The stereochemistry of the compound is defined by the (1S,2S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 2,5-dimethylbenzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing catalytic hydrogenation techniques to achieve efficient reduction of the imine intermediate.
Purification: Employing chromatographic methods or crystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives.
Applications De Recherche Scientifique
(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol
- (1S,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol
- (1R,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol
Uniqueness
The (1S,2S) configuration of (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol imparts unique stereochemical properties that influence its biological activity and chemical reactivity. Compared to its stereoisomers, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable molecule for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
Clé InChI |
NGTJOHVIBYCBET-GXSJLCMTSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)[C@@H]([C@H](C)O)N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)




![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)

![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)


![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)

